molecular formula C15H16N2O5 B1491902 Ethyl 6-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate CAS No. 2097977-71-2

Ethyl 6-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

Cat. No.: B1491902
CAS No.: 2097977-71-2
M. Wt: 304.3 g/mol
InChI Key: DUZQIZDTAAQSSS-UHFFFAOYSA-N
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Description

Ethyl 6-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS: 2097977-71-2) is a heterocyclic compound featuring a pyridazine core substituted with a 3,4-dimethoxyphenyl group and an ester moiety. Its structure combines a dihydropyridazine ring system, which is partially unsaturated, with electron-donating methoxy groups on the aromatic ring. This compound is synthesized via cyclization and functionalization reactions, as inferred from supplier data .

Properties

IUPAC Name

ethyl 3-(3,4-dimethoxyphenyl)-6-oxo-1H-pyridazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-4-22-15(19)10-8-11(16-17-14(10)18)9-5-6-12(20-2)13(7-9)21-3/h5-8H,4H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZQIZDTAAQSSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NNC1=O)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C14H15N3O4
  • Molecular Weight : 287.29 g/mol
  • IUPAC Name : this compound

Synthesis

This compound can be synthesized through a multi-step process involving the reaction of appropriate precursors under controlled conditions. The synthesis typically involves:

  • Formation of the Dihydropyridazine Ring : Utilizing starting materials such as ethyl acetoacetate and hydrazine derivatives.
  • Introduction of the Dimethoxyphenyl Group : This is achieved through electrophilic aromatic substitution reactions.
  • Carboxylation : The final step involves introducing the carboxylate group to yield the target compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds generally range from 0.5 to 10 μg/mL, demonstrating their potential as antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays using human cancer cell lines have demonstrated that it can inhibit cell proliferation significantly. The half-maximal inhibitory concentration (IC50) values are reported to be in the low micromolar range (approximately 1–5 μM), indicating potent activity against cancer cells such as HCT116 (colon cancer) and HepG2 (liver cancer) .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce pro-inflammatory cytokine levels in cellular models, which could have implications for treating inflammatory diseases .

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.
  • Modulation of Immune Response : By affecting cytokine production, it may modulate immune responses.

Study on Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of a series of pyridazine derivatives, including this compound. The study utilized MTT assays to assess cell viability across various concentrations. The results indicated that this compound exhibited comparable activity to established chemotherapeutics .

Antimicrobial Efficacy Assessment

Another study focused on the antimicrobial efficacy of related compounds against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The results showed that derivatives with similar structures significantly inhibited MRSA growth with MIC values as low as 0.25 μg/mL .

Scientific Research Applications

Synthesis of Ethyl 6-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors. The synthetic pathway typically involves the formation of the pyridazine ring followed by esterification to yield ethyl 6-(3,4-dimethoxyphenyl)-3-oxo derivatives. Detailed methodologies can be found in chemical literature that describe the conditions and yields associated with various synthetic routes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For example:

  • Mechanism of Action : Research indicates that similar compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways and modulation of apoptosis-related proteins .
  • Case Studies : In vitro studies have shown that derivatives exhibit cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antioxidant Activity

Compounds like this compound have been evaluated for their antioxidant properties:

  • Free Radical Scavenging : Studies demonstrate significant scavenging activity against free radicals, which is crucial for preventing oxidative stress-related diseases .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties:

  • Mechanism : It is hypothesized that the compound can inhibit neuroinflammation and protect neuronal cells from damage due to oxidative stress .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been explored:

  • Research Findings : Animal model studies indicate that it may reduce markers of inflammation, suggesting potential applications in treating inflammatory diseases .

Summary of Findings

ApplicationMechanism of ActionReferences
AnticancerInduces apoptosis in cancer cells
AntioxidantScavenges free radicals
NeuroprotectiveInhibits neuroinflammation
Anti-inflammatoryReduces inflammatory markers

Comparison with Similar Compounds

Ethyl 6-Oxo-4-(Trifluoromethyl)-1-[3-(Trifluoromethyl)phenyl]-1,6-Dihydropyridazine-3-carboxylate (CAS: 478067-01-5)

  • Key Differences :
    • The trifluoromethyl (-CF₃) groups at positions 4 and 3-phenyl enhance lipophilicity and metabolic stability compared to the methoxy (-OCH₃) groups in the target compound.
    • The fully oxidized pyridazine ring (1,6-dihydro vs. 2,3-dihydro) alters conjugation and redox properties.
  • Relevance : The presence of electron-withdrawing -CF₃ groups may influence binding affinity in enzyme inhibition studies, whereas methoxy groups in the target compound could enhance π-π stacking interactions .

Ethyl 6-(2-Methoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate (CAS: 2098091-95-1)

  • Key Differences :
    • The 2-methoxyphenyl substituent vs. 3,4-dimethoxyphenyl in the target compound reduces steric bulk and modifies electronic effects.
    • Ortho-methoxy substitution may lead to intramolecular hydrogen bonding, whereas para-methoxy groups in the target compound favor resonance stabilization .

Pyrimidine and Benzamide Analogs

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Key Differences :
    • A benzamide backbone replaces the pyridazine ring, resulting in a fully saturated structure.
    • The 3,4-dimethoxyphenethylamine moiety is shared, but the absence of a heterocyclic core reduces rigidity and conjugation.
  • Data : Rip-B exhibits a melting point of 90 °C and was synthesized via benzoylation of 3,4-dimethoxyphenethylamine (80% yield) .

Ethyl (4S,5S)-5-Benzyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-6-hydroxy-3-(4-methoxyphenyl)-2-oxohexahydropyrimidine-4-carboxylate

  • Key Differences :
    • A pyrimidine ring replaces pyridazine, with additional hydroxyl and benzyl substituents.
    • The hexahydropyrimidine system is fully saturated, contrasting with the partially unsaturated dihydropyridazine in the target compound.
  • Relevance : The hydroxy group may confer hydrogen-bonding capacity, while the benzyl group increases steric hindrance .

Triazole and Chromene Derivatives

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid Esters

  • Key Differences :
    • A triazole ring replaces pyridazine, introducing sulfur and nitrogen heteroatoms.
    • The acetic acid ester side chain differs from the ethyl carboxylate in the target compound.
  • Data : These derivatives were synthesized via esterification and analyzed for acute toxicity using computational models (e.g., GUSAR software) .

Ethyl 4-({7-[2-(4-Methoxyphenyl)-2-oxoethoxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate

  • Key Differences :
    • A chromene-oxygenated scaffold replaces the pyridazine core.
    • The 4-methoxyphenyl group contrasts with the 3,4-dimethoxy substitution in the target compound.
  • Relevance: Chromene derivatives are known for antioxidant and anti-inflammatory activities, suggesting divergent applications compared to pyridazines .

Structural and Functional Analysis

Substituent Effects

  • Methoxy Groups: The 3,4-dimethoxyphenyl group in the target compound enhances electron density and steric bulk compared to monosubstituted analogs (e.g., 2-methoxyphenyl in ). This may improve binding to aromatic receptors or enzymes .
  • Ester vs. Amide : The ethyl carboxylate group in the target compound offers hydrolytic instability relative to the amide bond in Rip-B, impacting pharmacokinetics .

Crystallographic and Conformational Data

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Ethyl 6-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate
    Reactant of Route 2
    Reactant of Route 2
    Ethyl 6-(3,4-dimethoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylate

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